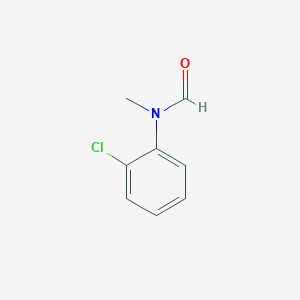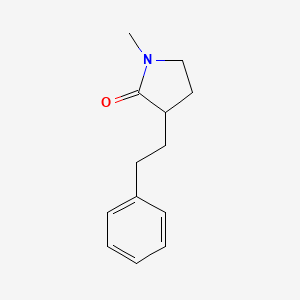
1-Methyl-3-phenethylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-phenethylpyrrolidin-2-one is a compound belonging to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by a pyrrolidinone ring substituted with a methyl group at the nitrogen atom and a phenethyl group at the third carbon atom. Pyrrolidinones are known for their diverse biological activities and are commonly found in both natural and synthetic compounds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-phenethylpyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, a typical method might involve the reaction of a phenethylamine derivative with a suitable carbonyl compound under acidic or basic conditions to form the pyrrolidinone ring.
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient cyclization and minimize by-products.
化学反应分析
Types of Reactions: 1-Methyl-3-phenethylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
科学研究应用
1-Methyl-3-phenethylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-Methyl-3-phenethylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved. For example, it may inhibit certain enzymes, leading to a decrease in the production of specific metabolites.
相似化合物的比较
1-Methyl-3-phenethylpyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:
Pyrrolidin-2-one: The parent compound without the methyl and phenethyl substitutions.
N-Methylpyrrolidin-2-one: A similar compound with only a methyl group at the nitrogen atom.
3-Phenethylpyrrolidin-2-one: A derivative with only a phenethyl group at the third carbon atom.
Uniqueness: The presence of both the methyl and phenethyl groups in this compound imparts unique chemical and biological properties, making it distinct from other pyrrolidinone derivatives. These substitutions can influence the compound’s reactivity, binding affinity, and overall biological activity.
属性
CAS 编号 |
21053-47-4 |
|---|---|
分子式 |
C13H17NO |
分子量 |
203.28 g/mol |
IUPAC 名称 |
1-methyl-3-(2-phenylethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C13H17NO/c1-14-10-9-12(13(14)15)8-7-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |
InChI 键 |
RPDHVXXMIXQHIA-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(C1=O)CCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



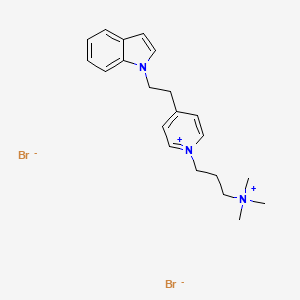
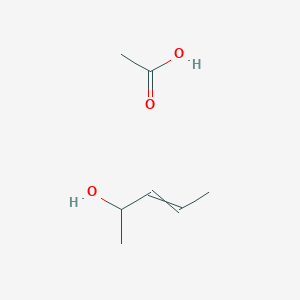
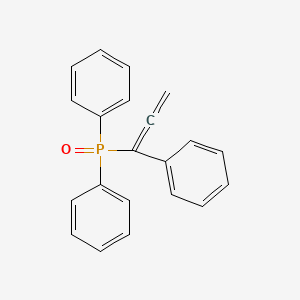
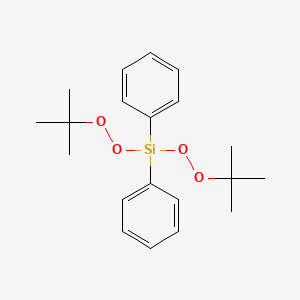
![(1,2-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile](/img/structure/B14719620.png)
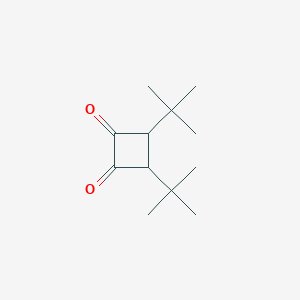
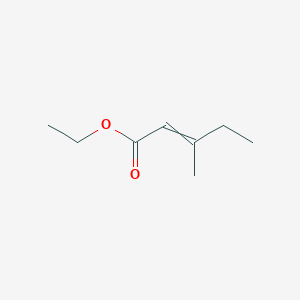
![7-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14719643.png)
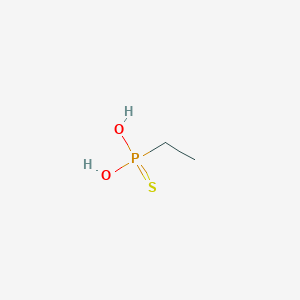
![3-Chloro-1-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]propan-1-one](/img/structure/B14719656.png)
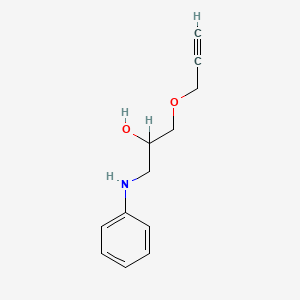
![[(Benzeneseleninyl)methyl]benzene](/img/structure/B14719665.png)
